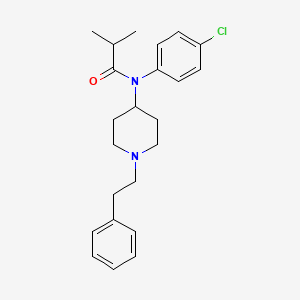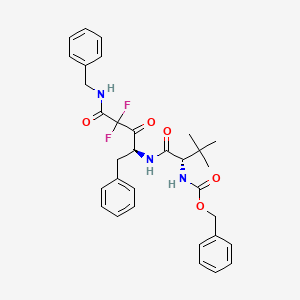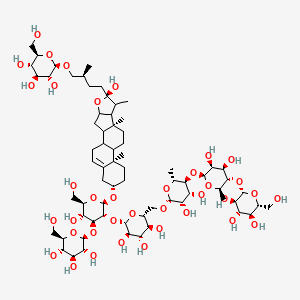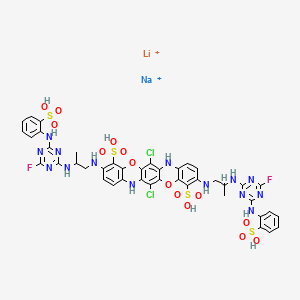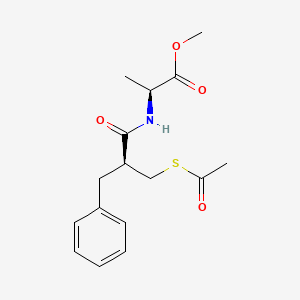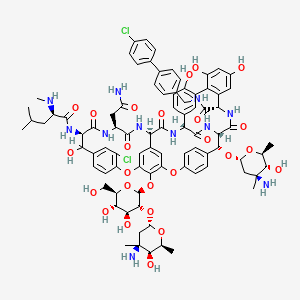
Eremomycin deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eremomycin derivatives are a class of semisynthetic glycopeptide antibiotics derived from eremomycin, a naturally occurring antibiotic. These compounds have garnered significant attention due to their potent antibacterial activity, particularly against Gram-positive bacteria, including strains resistant to other antibiotics . Eremomycin derivatives are structurally complex molecules that exhibit unique properties, making them valuable in various scientific and medical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of eremomycin derivatives typically involves the modification of the eremomycin molecule through various chemical reactions. One common approach is the condensation of eremomycin with different amines, such as pyrrolidine or piperidine, to form amides . The reaction conditions often include the use of coupling reagents like PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate and TBTU (benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate . These reactions are typically carried out in an organic solvent, such as dimethylformamide, under mild conditions to preserve the integrity of the eremomycin structure .
Industrial Production Methods
Industrial production of eremomycin derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the fermentation of the producing microorganism, followed by extraction and purification of eremomycin. Subsequent chemical modifications are performed in controlled environments to produce the desired derivatives . Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify and characterize the final products .
化学反应分析
Types of Reactions
Eremomycin derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups within the molecule, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in the synthesis of eremomycin derivatives include:
Coupling Reagents: PyBOP, TBTU
Solvents: Dimethylformamide, methanol
Major Products Formed
The major products formed from these reactions are various amides, esters, and halogenated derivatives of eremomycin. These modifications enhance the antibacterial activity and pharmacokinetic properties of the original molecule .
科学研究应用
Eremomycin derivatives have a wide range of scientific research applications, including:
作用机制
Eremomycin derivatives exert their antibacterial effects by inhibiting the synthesis of bacterial cell walls. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death . The molecular targets include enzymes involved in peptidoglycan biosynthesis, such as transglycosylases and transpeptidases .
相似化合物的比较
Eremomycin derivatives are compared with other glycopeptide antibiotics, such as vancomycin and teicoplanin. While all these compounds share a similar mechanism of action, eremomycin derivatives exhibit unique properties, such as improved solubility and enhanced activity against resistant bacterial strains . Similar compounds include:
Vancomycin: A widely used glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Teicoplanin: Another glycopeptide antibiotic with a broader spectrum of activity and different administration routes.
Eremomycin derivatives stand out due to their structural modifications, which confer advantages in terms of efficacy and reduced resistance development .
属性
CAS 编号 |
410077-91-7 |
|---|---|
分子式 |
C86H99Cl2N11O25 |
分子量 |
1757.7 g/mol |
IUPAC 名称 |
(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-N-[[4-(4-chlorophenyl)phenyl]methyl]-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C86H99Cl2N11O25/c1-36(2)24-52(92-7)77(110)98-67-69(105)44-17-23-56(51(88)26-44)120-58-28-45-27-57(73(58)124-84-74(71(107)70(106)59(35-100)121-84)123-62-33-86(6,91)76(109)38(4)118-62)119-48-20-14-42(15-21-48)72(122-61-32-85(5,90)75(108)37(3)117-61)68-83(116)97-66(79(112)93-34-39-8-10-40(11-9-39)41-12-18-46(87)19-13-41)50-29-47(101)30-55(103)63(50)49-25-43(16-22-54(49)102)64(80(113)99-68)96-81(114)65(45)95-78(111)53(31-60(89)104)94-82(67)115/h8-23,25-30,36-38,52-53,59,61-62,64-72,74-76,84,92,100-103,105-109H,24,31-35,90-91H2,1-7H3,(H2,89,104)(H,93,112)(H,94,115)(H,95,111)(H,96,114)(H,97,116)(H,98,110)(H,99,113)/t37-,38-,52+,53-,59+,61-,62-,64+,65+,66-,67+,68-,69?,70+,71-,72+,74+,75-,76+,84-,85-,86-/m0/s1 |
InChI 键 |
YBCJJQKPOWQKKJ-FXZUCRGVSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




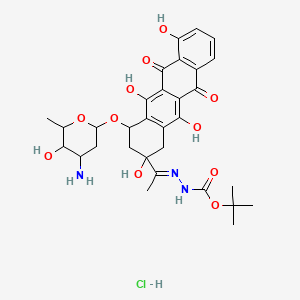
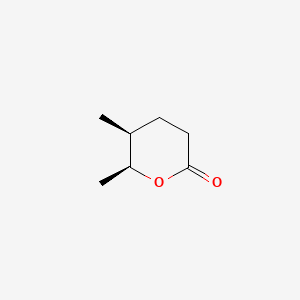
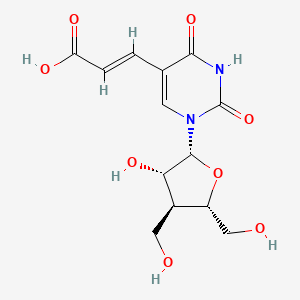
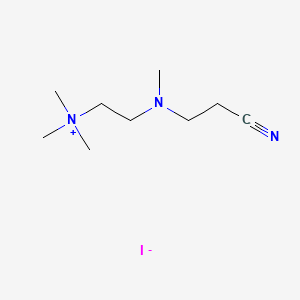

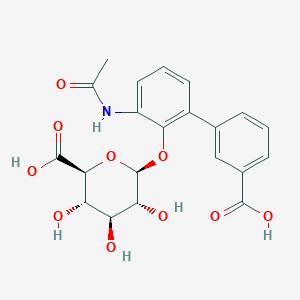
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
